![molecular formula C18H23N5O2 B5558684 3-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5558684.png)
3-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide
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Overview
Description
The compound “3-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a pyrimidine ring, a pyrrolidine ring, and a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide and pyrimidine parts of the molecule are planar, while the pyrrolidine ring is not .Chemical Reactions Analysis
Benzamides can undergo a variety of reactions, including hydrolysis to form benzoic acids . Pyrimidines can participate in nucleophilic substitution reactions . Pyrrolidines can undergo reactions at the nitrogen, such as alkylation .Scientific Research Applications
Synthesis and Characterization
A study by Bobeldijk et al. (1990) outlined a simple and high-yield synthesis method for the preparation of (S)-123I-IBZM, highlighting the precursor's significance in radiopharmaceutical applications (Bobeldijk et al., 1990). This method starts from 2,6-dimethoxybenzoic acid, demonstrating the compound's utility in synthesizing derivatives with potential diagnostic applications.
Antimicrobial and Anti-inflammatory Properties
Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. These compounds were identified as effective cyclooxygenase inhibitors, highlighting their potential in developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Neuroleptic Activity
Iwanami Sumio et al. (1981) focused on the synthesis of benzamides with potential neuroleptic properties. Their study found a strong correlation between structure and activity, with certain benzamides showing significantly higher activity compared to known drugs like metoclopramide, indicating their potential use in treating psychosis with fewer side effects (Iwanami Sumio et al., 1981).
Polymorphism in Pharmaceutical Compounds
Yanagi et al. (2000) provided insights into the preparation and characterization of two crystalline forms of a closely related compound, demonstrating the importance of polymorphism in the pharmaceutical properties and stability of drug substances (Yanagi et al., 2000).
Anticancer Activity
Mohan et al. (2021) synthesized a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides and tested them for their anticancer activity against various human cancer cell lines. The results showed moderate to good activity, with compounds containing methoxy and nitro groups in the benzamide moiety being the most potent, indicating the compound's relevance in the development of new anticancer agents (Mohan et al., 2021).
Future Directions
properties
IUPAC Name |
3-methoxy-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-15-6-4-5-14(11-15)18(24)20-8-7-19-16-12-17(22-13-21-16)23-9-2-3-10-23/h4-6,11-13H,2-3,7-10H2,1H3,(H,20,24)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQCGNGEQJSXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCNC2=CC(=NC=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide |
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